molecular formula C18H21NO B290439 4-ethyl-N-(2-isopropylphenyl)benzamide

4-ethyl-N-(2-isopropylphenyl)benzamide

Cat. No.: B290439
M. Wt: 267.4 g/mol
InChI Key: UUBCZTUTQWKBHG-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-isopropylphenyl)benzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2-isopropylphenylamine moiety. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.37 g/mol. The compound’s structure combines a planar benzamide core with hydrophobic substituents (ethyl and isopropyl groups), which influence its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-ethyl-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H21NO/c1-4-14-9-11-15(12-10-14)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

UUBCZTUTQWKBHG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of 4-ethyl-N-(2-isopropylphenyl)benzamide with structurally related analogs:

Substituent-Driven Physicochemical Properties
Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
This compound R₁ = Ethyl; R₂ = 2-isopropyl 267.37 Moderate hydrophobicity; potential for membrane permeability .
4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5d) R₂ = Trifluoromethyl + piperazine 496.22 (calculated) Enhanced solubility due to polar piperazine; 99.6% purity .
4-Ethyl-N-(2-furanylmethyl)benzamide R₂ = 2-Furanylmethyl 243.28 Reduced steric bulk; furan oxygen may improve hydrogen-bonding capacity .
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Complex branched substituents 464.98 High molecular weight; melting point 142.9–143.4°C; 65% synthesis yield .

Key Observations :

  • Hydrophobic vs. Polar Groups : The trifluoromethyl and piperazine groups in compound 5d significantly increase polarity compared to the isopropyl group in the target compound, likely enhancing aqueous solubility .
  • Steric Effects : The 2-isopropyl group in the target compound introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to smaller substituents (e.g., furanylmethyl) .
  • Synthetic Accessibility : Yields for benzamides vary widely (40–77% in –2), suggesting that sterically hindered derivatives (e.g., isopropyl) may require optimized coupling conditions.
Spectroscopic and Analytical Data

Comparative NMR and HRMS data reveal substituent-specific trends:

  • ¹H NMR Shifts : The target compound’s ethyl group resonates near δ 1.26 (triplet), while piperazine-containing analogs (e.g., 5d ) show upfield shifts for methyl groups (δ 2.15–3.54) due to electron-withdrawing effects .
  • HRMS Accuracy: Compound 5d exhibits a minor mass error (Δ 0.0008), typical of high-purity synthetic benzamides .

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